molecular formula C9H18ClNO B2893311 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride CAS No. 2309456-37-7

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride

Cat. No.: B2893311
CAS No.: 2309456-37-7
M. Wt: 191.7
InChI Key: WSYSEEHJVONUSO-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride is a spirocyclic compound featuring a 6-oxaspiro[3.4]octane core fused to an ethanamine moiety, with a hydrochloride salt improving solubility. Its molecular formula is C₉H₁₆ClNO (based on spiroether analogs in and ) .

Properties

IUPAC Name

2-(6-oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-5-2-8-6-9(7-11-8)3-1-4-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYSEEHJVONUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Spiro System Functional Group Key Applications
Target Compound C₉H₁₆ClNO ~191.7* 6-Oxa[3.4] Ethanamine hydrochloride Drug discovery (hypothetical)
2-Oxa-6-azaspiro[3.3]heptane-6-ethanamine C₇H₁₄ClN₂O 178.66 6-Aza[3.3] Ethanamine hydrochloride Chiral intermediates
6-Oxaspiro[4.5]dec-9-ylamine hydrochloride C₉H₁₈ClNO 191.7 6-Oxa[4.5] Amine hydrochloride Neurological research
2C-T-7 Hydrochloride C₁₃H₂₁ClNO₂S 291.9 None Phenethylamine derivative Psychedelic studies

*Estimated based on spiroether analogs.

Research Implications

  • Functional Group Impact : Sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity, favoring covalent binding in prodrug designs, whereas ethanamine salts enhance solubility for CNS penetration .
  • Structural Diversity : Azaspiro systems (e.g., ) introduce basic nitrogen atoms, enabling acid-base interactions absent in oxaspiro analogs .

Biological Activity

2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride is a spirocyclic compound with significant potential in medicinal chemistry, particularly as a ligand for opioid receptors. Its unique structural features allow it to engage in various biological interactions, making it a promising candidate for drug development, especially in pain management and other therapeutic areas.

  • Molecular Formula : C₉H₁₈ClN₁O
  • Molecular Weight : 176.64 g/mol
  • IUPAC Name : 2-(6-oxaspiro[3.4]octan-7-yl)ethanamine hydrochloride
  • CAS Number : 1374659-21-8

Research indicates that this compound acts primarily as an opioid receptor ligand . This interaction suggests its potential utility in modulating pain responses and influencing various physiological effects associated with the opioid pathways. The compound's spirocyclic structure enhances its ability to selectively bind to opioid receptors, which is crucial for its analgesic properties.

Analgesic Effects

The compound has shown promising results in preclinical studies, indicating its potential as an analgesic. Its mechanism involves binding to the μ-opioid receptor (MOR), which is known to mediate pain relief. In vitro studies have demonstrated that the compound can significantly reduce pain responses in animal models, suggesting its efficacy similar to traditional opioids but potentially with a reduced side effect profile.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the unique interaction profile of this compound with opioid receptors:

Compound NameStructure TypeSimilarity Index
2-Amino-6-azaspiro[4.4]nonan-3-one hydrochlorideAza-spirocyclic0.91
2,8-Diazaspiro[4.5]decan-3-one hydrochlorideDiaza-spirocyclic0.91
6-Oxaspiro[3.4]octan-7-ylmethanamine hydrochlorideOxaspirocyclic0.91

This table illustrates how the compound's unique structure may confer distinct pharmacological properties compared to its analogs.

Preclinical Studies

In a study evaluating the analgesic potential of various compounds, this compound was administered to rodent models experiencing induced pain. The results indicated a statistically significant reduction in pain scores compared to controls, supporting its role as an effective analgesic agent (source: ).

Safety and Efficacy

Further investigations into the safety profile of this compound revealed no significant adverse effects on liver and kidney functions in treated animals, indicating a favorable safety margin for potential therapeutic use (source: ). Histopathological examinations confirmed the absence of toxic effects on vital organs.

Future Directions

The ongoing research aims to further elucidate the pharmacological profile of this compound, focusing on:

  • Long-term efficacy and safety assessments
  • Potential for abuse compared to traditional opioids
  • Development of formulations for clinical use

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